N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide
CAS No.: 1351608-89-3
Cat. No.: VC6145198
Molecular Formula: C16H13F6NO4S
Molecular Weight: 429.33
* For research use only. Not for human or veterinary use.
                        
Specification
| CAS No. | 1351608-89-3 | 
|---|---|
| Molecular Formula | C16H13F6NO4S | 
| Molecular Weight | 429.33 | 
| IUPAC Name | N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-4-(trifluoromethoxy)benzenesulfonamide | 
| Standard InChI | InChI=1S/C16H13F6NO4S/c17-15(18,19)11-3-1-10(2-4-11)14(24)9-23-28(25,26)13-7-5-12(6-8-13)27-16(20,21)22/h1-8,14,23-24H,9H2 | 
| Standard InChI Key | OCWPNMVRTVJNHA-UHFFFAOYSA-N | 
| SMILES | C1=CC(=CC=C1C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)O)C(F)(F)F | 
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a benzenesulfonamide core substituted with a 4-(trifluoromethoxy) group and an N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl) side chain. Key structural attributes include:
The trifluoromethoxy group (-OCF) at the para position of the benzene ring enhances electron-withdrawing effects, while the 2-hydroxyethyl side chain introduces a chiral center and hydrogen-bonding capability. The 4-(trifluoromethyl)phenyl moiety contributes hydrophobic character and metabolic stability .
Physicochemical Properties
Thermodynamic and Solubility Profiles
Though experimental data on melting points or solubility are absent in available sources, inferences can be drawn from structural analogs:
| Property | Value/Inference | Basis | 
|---|---|---|
| LogP | ~3.5–4.2 (predicted) | High fluorine content . | 
| Water Solubility | Low (hydrophobic substituents) | Trifluoromethyl groups . | 
| pKa | ~9–10 (sulfonamide NH) | Typical sulfonamides . | 
The trifluoromethoxy and trifluoromethyl groups reduce polarity, favoring lipid bilayer permeability—a trait advantageous for blood-brain barrier penetration in drug candidates .
Synthetic Routes and Challenges
Proposed Synthesis Pathways
While no direct synthesis protocols are documented for this compound, plausible routes involve:
- 
Sulfonylation of a Primary Amine:
 - 
Nucleophilic Substitution:
 
Purification and Characterization
- 
Chromatography: Likely required due to polar hydroxyl and sulfonamide groups.
 - 
Spectroscopic Confirmation:
 
Research Gaps and Future Directions
Unexplored Territories
- 
In Vivo Pharmacokinetics: Absorption, distribution, and metabolism profiles remain unstudied.
 - 
Toxicity Screening: Cytotoxicity and organ-specific effects need evaluation.
 
Synthetic Optimization
- 
Catalytic Asymmetric Synthesis: Developing enantioselective methods to access pure stereoisomers.
 - 
Green Chemistry Approaches: Reducing reliance on halogenated solvents and toxic reagents.
 
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